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For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06815345 hydrochloride is a small molecule inhibitor of proprotein convertase

subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein

cholesterol (LDL-C) levels, and its inhibition is a clinically validated approach for the

management of hypercholesterolemia.[3][4] This technical guide provides a comprehensive

overview of the available preclinical research findings on PF-06815345 hydrochloride, with a

focus on its mechanism of action, in vitro and in vivo activity, and synthetic chemistry. It is

important to note that the clinical development of PF-06815345 was discontinued for strategic

business reasons and not due to safety or efficacy concerns.[5] Consequently, the publicly

available preclinical data is limited. This document summarizes the existing information to aid

researchers and professionals in the field of drug development.
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Parameter Value Source

IUPAC Name

[(1S)-1-[5-[4-[4-[(3-

chloropyridin-2-yl)-[(3R)-

piperidin-3-yl]carbamoyl]-2-

fluorophenyl]-2-methylpyrazol-

3-yl]tetrazol-1-yl]ethyl] ethyl

carbonate hydrochloride

[6]

Molecular Formula C27H30Cl2FN9O4 [2]

Molecular Weight
634.5 g/mol (hydrochloride

salt)
[2]

Target
Proprotein convertase

subtilisin/kexin type 9 (PCSK9)
[1][2]

Mechanism of Action

Inhibition of the PCSK9

protein, preventing the

degradation of LDL receptors.

[3][4]

Quantitative Preclinical Data
The available quantitative preclinical data for PF-06815345 hydrochloride is summarized

below.

In Vitro Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.canada.ca/en/services/business/ip/databases.html
https://pubmed.ncbi.nlm.nih.gov/39909173/
https://pubmed.ncbi.nlm.nih.gov/39909173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927713/
https://pubmed.ncbi.nlm.nih.gov/39909173/
https://ised-isde.canada.ca/site/canadian-intellectual-property-office/en/patents
https://www.researchgate.net/publication/388663164_Efficacy_of_a_novel_PCSK9_inhibitory_peptide_alone_and_with_evinacumab_in_a_mouse_model_of_atherosclerosis
https://www.benchchem.com/product/b10857735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Parameter Value Species Notes Source

Cell-free

PCSK9

Inhibition

IC50 13.4 μM Not specified

Measures

direct

inhibition of

PCSK9

activity.

[1][2]

Cell-based

PCSK9

Inhibition

IC50 >20 μM Not specified

Measures

inhibition of

PCSK9 in a

cellular

context.

[1]

In Vitro Metabolism
System Parameter Value Notes Source

Human

Enterocytes
CLint <82.9 μL/min/mg

Intrinsic

clearance.
[1]

Human

Hepatocytes
CLint 97.6 μL/min/mg

Intrinsic

clearance.
[1]

In Vivo Efficacy
Animal
Model

Dose
Route of
Administrat
ion

Effect Time Point Source

Humanized

PCSK9

Mouse

500 mg/kg
Oral (single

dose)

72%

reduction in

plasma

PCSK9 levels

4 hours post-

dose
[1]

Signaling Pathway and Mechanism of Action
PF-06815345 hydrochloride inhibits PCSK9, a protein that plays a crucial role in regulating

LDL-C levels. The binding of PCSK9 to the LDL receptor (LDLR) on the surface of hepatocytes
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leads to the degradation of the LDLR.[3][4] By inhibiting PCSK9, PF-06815345 prevents LDLR

degradation, leading to an increased number of LDLRs on the cell surface. This, in turn,

enhances the clearance of LDL-C from the bloodstream.

PCSK9 Inhibition by PF-06815345 and its effect on LDL Receptor recycling.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of PF-06815345 hydrochloride
are not extensively available in the public domain. However, based on cited literature and

general practices in the field, representative methodologies are described below.

Chemical Synthesis of PF-06815345
The synthesis of PF-06815345 is detailed in "Overcoming the Challenges of Making a Single

Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic

Resolution" by Akin A, et al. The key final step involves a Suzuki-Miyaura coupling.

Representative Suzuki-Miyaura Coupling Protocol:

Reactants and Reagents: Aryl halide precursor, boronic acid or ester partner, palladium

catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4-

dioxane and water).

Reaction Setup: The reactants, catalyst, and base are combined in the solvent system under

an inert atmosphere (e.g., nitrogen or argon).

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100

°C) and stirred for a defined period until the reaction is complete, as monitored by techniques

like HPLC or TLC.

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water,

and extracted with an organic solvent. The combined organic layers are washed, dried, and

concentrated. The crude product is then purified using column chromatography to yield the

final compound.
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Pure PF-06815345

Click to download full resolution via product page

General workflow for the final Suzuki-Miyaura coupling step in the synthesis of PF-06815345.

In Vitro PCSK9 Inhibition Assay (General Protocol)
A common method to determine the in vitro inhibitory activity of a compound against PCSK9 is

a cell-free biochemical assay.

Materials: Recombinant human PCSK9 protein, a labeled substrate (e.g., a fluorescently

tagged peptide derived from the LDL receptor), and the test compound (PF-06815345).

Assay Procedure: The test compound is serially diluted and incubated with recombinant

PCSK9 in a microplate.

Reaction Initiation: The labeled substrate is added to initiate the binding reaction.

Detection: After a set incubation period, the amount of bound substrate is quantified using a

suitable detection method, such as fluorescence polarization or FRET.
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Data Analysis: The IC50 value, representing the concentration of the inhibitor required to

achieve 50% inhibition of PCSK9 binding to its substrate, is calculated from the dose-

response curve.

In Vivo Efficacy Study in a Humanized PCSK9 Mouse
Model (General Protocol)
To evaluate the in vivo efficacy of a PCSK9 inhibitor, a transgenic mouse model expressing

human PCSK9 is often used.

Animal Model: Male or female mice transgenic for human PCSK9.

Acclimatization: Animals are acclimated to the housing conditions for a specified period

before the study begins.

Dosing: PF-06815345 hydrochloride is formulated in a suitable vehicle and administered

orally to the mice at various dose levels. A control group receives the vehicle only.

Sample Collection: Blood samples are collected at predetermined time points after dosing

(e.g., 0, 2, 4, 8, 24 hours).

Biomarker Analysis: Plasma levels of PCSK9 are measured using an ELISA kit. LDL-C levels

can also be quantified using standard enzymatic assays.

Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated

for each dose group relative to the vehicle control group.

Conclusion
PF-06815345 hydrochloride is a potent, orally active small molecule inhibitor of PCSK9. The

available preclinical data, though limited, demonstrates its ability to inhibit PCSK9 in vitro and

reduce plasma PCSK9 levels in a relevant animal model. The well-documented synthetic route

provides a clear path for its chemical synthesis. While the discontinuation of its clinical

development has resulted in a scarcity of comprehensive public preclinical data, the

information presented in this whitepaper provides a valuable summary for researchers and

drug development professionals interested in the field of small molecule PCSK9 inhibitors.
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Further research would be necessary to fully elucidate its preclinical pharmacodynamic,

pharmacokinetic, and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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